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Compound of Interest

Compound Name: 7-Iodohept-2-yne

Cat. No.: B14463455 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

structural nuances of a molecule is paramount. Spectroscopic analysis provides a fundamental

roadmap to a compound's identity and connectivity. This guide delves into the predicted

spectral characteristics of 7-Iodohept-2-yne, offering a theoretical baseline for its identification

in the absence of available experimental data.

Due to the current unavailability of experimentally acquired spectra for 7-Iodohept-2-yne, this

guide presents a comprehensive analysis based on computational predictions. By leveraging

established online spectral prediction tools, we can construct a theoretical spectral profile,

offering valuable insights for researchers working with this or structurally related compounds.

This predicted data serves as a powerful reference point for future experimental work and aids

in the structural elucidation of novel molecules.

Predicted Spectroscopic Data of 7-Iodohept-2-yne
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

data for 7-Iodohept-2-yne.

Table 1: Predicted ¹H NMR Spectral Data for 7-Iodohept-2-yne
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Protons
Predicted Chemical Shift
(ppm)

Predicted Multiplicity

H1 (CH₃) 1.75 Triplet

H4 (CH₂) 2.15 Quartet

H5 (CH₂) 1.55 Quintet

H6 (CH₂) 1.85 Sextet

H7 (CH₂I) 3.20 Triplet

Table 2: Predicted ¹³C NMR Spectral Data for 7-Iodohept-2-yne

Carbon Predicted Chemical Shift (ppm)

C1 (CH₃) 3.6

C2 (C≡) 75.0

C3 (≡C) 80.0

C4 (CH₂) 18.4

C5 (CH₂) 30.5

C6 (CH₂) 32.0

C7 (CH₂I) 6.5

Table 3: Predicted Infrared (IR) Absorption Bands for 7-Iodohept-2-yne

Functional Group
Predicted Wavenumber
(cm⁻¹)

Description of Vibration

C-H (sp³) 2850-2960 Stretching

C≡C (internal alkyne) 2100-2260
Stretching (weak intensity

expected)

C-I 500-600 Stretching
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Table 4: Predicted Major Fragments in the Mass Spectrum of 7-Iodohept-2-yne

m/z Proposed Fragment

222 [M]⁺ (Molecular Ion)

95 [M-I]⁺

127 [I]⁺

Interpretation of Predicted Spectra
The predicted spectral data aligns with the known structural features of 7-Iodohept-2-yne.

¹H NMR: The protons on the carbon bearing the iodine (H7) are the most deshielded,

appearing at the lowest field (3.20 ppm) due to the electronegativity of the iodine atom. The

methyl protons of the ethyl group (H1) are the most shielded. The splitting patterns are

consistent with the neighboring protons, following the n+1 rule.

¹³C NMR: The two sp-hybridized carbons of the internal alkyne (C2 and C3) are predicted to

appear in the characteristic downfield region for alkynes (75-80 ppm). The carbon attached

to the iodine (C7) is expected to be significantly shielded due to the "heavy atom effect" of

iodine, resulting in a predicted upfield chemical shift (6.5 ppm).

Infrared (IR) Spectroscopy: The predicted IR spectrum would be expected to show

characteristic C-H stretching vibrations for the sp³ hybridized carbons. A weak absorption

band is anticipated in the region of 2100-2260 cm⁻¹ corresponding to the C≡C stretching of

the internal alkyne.[1] The C-I stretching vibration is predicted to occur in the fingerprint

region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry: The molecular ion peak [M]⁺ is predicted at m/z 222, corresponding to

the molecular weight of 7-Iodohept-2-yne. A prominent peak at m/z 95 is expected, resulting

from the loss of the iodine atom ([M-I]⁺), which is a common fragmentation pathway for

iodoalkanes due to the relatively weak C-I bond.[2] A peak at m/z 127 corresponding to the

iodine cation [I]⁺ may also be observed.

Methodologies for Spectral Prediction
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The predicted spectral data presented in this guide were generated using the following freely

accessible online tools:

¹H and ¹³C NMR Spectra: The ¹H and ¹³C NMR spectra were predicted using the NMR

prediction tools available on NMRDB.org.[3][4] This tool utilizes a database of known spectra

and computational algorithms to estimate chemical shifts and coupling patterns.

Infrared (IR) Spectrum: The prediction of major IR absorption bands was based on

characteristic group frequencies and was supported by information from various online

spectroscopic resources.

Mass Spectrum: The prediction of the mass spectrum fragmentation pattern was performed

using the mass spectrum fragment prediction tools available on ChemInfo.org, which

calculates possible fragments based on the input molecular structure.

Workflow for Spectral Prediction and Analysis
The following diagram illustrates the logical workflow employed for the prediction and

interpretation of the spectra of 7-Iodohept-2-yne.
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Workflow for Spectral Prediction and Analysis of 7-Iodohept-2-yne
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Caption: Workflow for the prediction and analysis of spectra for 7-Iodohept-2-yne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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